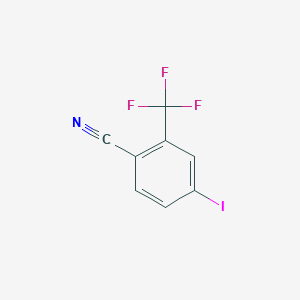

4-Iodo-2-(trifluoromethyl)benzonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-iodo-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3IN/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRTXKYFMXVIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584886 | |

| Record name | 4-Iodo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101066-87-9 | |

| Record name | 4-Iodo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4 Iodo 2 Trifluoromethyl Benzonitrile

Established Synthetic Pathways for the Introduction of Cyano, Trifluoromethyl, and Iodo Moieties

Traditional syntheses of polysubstituted aromatic compounds like 4-Iodo-2-(trifluoromethyl)benzonitrile often rely on the sequential introduction of functional groups onto a simpler aromatic precursor. The order of these steps is crucial and is dictated by the directing effects of the substituents already present on the ring.

Stepwise Functionalization of Precursor Aromatics

The stepwise approach involves building the target molecule by introducing the trifluoromethyl, iodo, and cyano groups one at a time. A common strategy begins with a commercially available trifluoromethyl-substituted aromatic compound, such as m-trifluoromethylfluorobenzene google.com. The synthesis proceeds through a series of distinct chemical transformations:

Halogenation: An initial halogenation step, such as bromination or iodination, is performed. For a related synthesis, dibromohydantoin is used to install a bromine atom onto the ring, guided by the directing effects of the existing substituents google.com. A similar electrophilic iodination could be employed to introduce the iodine atom directly.

Cyanation: The cyano group can be introduced by replacing a halogen atom. This is often achieved through reactions like the Rosenmund-von Braun reaction, which uses cuprous cyanide (CuCN), or through palladium-catalyzed cyanation reactions google.comgoogleapis.com. Alternatively, an amino group can be converted to a nitrile via the Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a cyanide salt.

Functional Group Interconversion: In some routes, an existing functional group is converted into one of the desired moieties. For instance, a precursor like 4-amino-2-trifluoromethylbenzonitrile can be synthesized and then the amino group can be transformed into an iodo group via a Sandmeyer reaction using potassium iodide google.com.

This stepwise methodology allows for controlled construction of the molecule, leveraging well-understood classical organic reactions to install each functional group in the correct position.

Direct Substitution Reactions on Halogenated Trifluoromethylbenzonitrile Derivatives

An alternative to building the molecule from a simple precursor is to start with a more complex, pre-functionalized derivative and perform a direct substitution. This approach can be more efficient if a suitable starting material is readily available.

A key example of this strategy is a halogen exchange reaction (a Finkelstein-type reaction). In this scenario, a compound such as 4-bromo-2-(trifluoromethyl)benzonitrile could serve as the precursor. The bromo substituent can be directly replaced by an iodo group by reacting the compound with an iodide salt, such as sodium iodide or potassium iodide, often in a solvent like acetone. This reaction is driven by the differential solubility of the resulting halide salts. This method is advantageous as it leverages a late-stage functionalization to arrive at the final product in a single, efficient step.

Advanced Synthetic Protocols and Innovations

Modern organic synthesis has increasingly moved towards more efficient and versatile methods, with transition metal catalysis at the forefront. These advanced protocols offer milder reaction conditions and greater functional group tolerance compared to many traditional methods.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound

Transition metal-catalyzed reactions, particularly those involving palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds researchgate.netmdpi.com. While often used to react with this compound to create larger molecules, these catalytic principles can also be applied during its synthesis chemimpex.comnih.gov.

Palladium-catalyzed cross-coupling reactions have become indispensable in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials researchgate.net. Two of the most prominent examples are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) researchgate.netresearchgate.netedu.krd.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide mdpi.com. While typically used to add an aryl or vinyl group to a molecule like this compound, a Suzuki coupling could be used in a synthetic precursor step to construct the substituted aromatic core before the final functional groups are in place researchgate.net.

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming a bond between an aryl halide and an amine nih.govnih.gov. This reaction is highly relevant in the synthesis of nitrogen-containing aromatic compounds. For instance, a general procedure for a related C-N coupling involves reacting an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base echemi.com. This methodology could be used to synthesize an amino-precursor which is then converted to the final iodo- or cyano-substituted product.

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the careful optimization of several components, including the palladium source, the ancillary ligand, the base, and the solvent researchgate.netnih.gov.

Palladium Source: Common catalyst precursors include palladium(II) acetate ([Pd(OAc)2]) or palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) echemi.comrsc.org.

Ligand Systems: The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity. Modern cross-coupling reactions employ sterically bulky and electron-rich phosphine ligands. These ligands promote the key steps of the catalytic cycle (oxidative addition and reductive elimination). Examples of such advanced ligands include DavePhos and RuPhos, which have been shown to be effective in challenging coupling reactions echemi.comnih.gov. The choice of ligand can significantly impact reaction efficiency, scope, and yield.

Base and Solvent: A base is required to facilitate the reaction, with common choices being inorganic bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) researchgate.netechemi.com. The solvent provides the medium for the reaction, with aprotic polar solvents such as acetonitrile (MeCN), dioxane, or toluene being frequently used nih.govechemi.com.

The interplay of these components is critical for achieving high yields and selectivity. A typical Buchwald-Hartwig type reaction might involve heating a mixture of the aryl halide, amine, a palladium precursor like Pd2(dba)3, a ligand such as DavePhos, and a base like Cs2CO3 in a solvent such as acetonitrile echemi.com.

The table below summarizes the key components and their roles in a typical palladium-catalyzed cross-coupling reaction.

| Component | Example(s) | Role in Reaction |

| Catalyst Precursor | Pd2(dba)3, [Pd(OAc)2] | Source of the active Palladium(0) catalytic species. |

| Ligand | DavePhos, RuPhos, PPh3 | Stabilizes the palladium catalyst, enhances its solubility, and facilitates the elementary steps of the catalytic cycle. |

| Base | Cs2CO3, K2CO3, NaOtBu | Activates the coupling partner (e.g., amine or boronic acid) and neutralizes any acidic byproducts. |

| Solvent | Acetonitrile (MeCN), Dioxane, Toluene | Dissolves reactants and reagents, and influences reaction rate and stability of intermediates. |

| Aryl Halide | This compound | An electrophilic partner in the coupling reaction, providing the aromatic scaffold. |

| Coupling Partner | Amines, Boronic Acids | A nucleophilic partner that provides the new group to be added to the aromatic ring. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig Amination)

Mechanistic Studies of Palladium-Mediated Processes

The synthesis of this compound through palladium-mediated processes involves a catalytic cycle that has been the subject of detailed mechanistic investigations. These studies are crucial for optimizing reaction conditions and expanding the substrate scope. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the cyanation of aryl halides, involves a sequence of elementary steps: oxidative addition, transmetalation (in the case of coupling with a cyanide source), and reductive elimination.

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl iodide, in this case, a diiodo- or iodo-substituted trifluoromethylbenzene derivative, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a palladium(II) intermediate. DFT calculations have been employed to study the oxidative addition of aryl halides to palladium catalysts, suggesting that the reaction may proceed through an anionic palladium species where the aryl halide coordinates to the palladium center via the halogen atom.

Transmetalation and Reductive Elimination: Following oxidative addition, the subsequent steps depend on the specific palladium-catalyzed reaction being employed. For instance, in cyanation reactions, a cyanide source such as zinc cyanide (Zn(CN)₂) is used. The cyanide group is transferred to the palladium(II) center in a step that is not formally transmetalation but rather a ligand exchange or salt metathesis. The final step is reductive elimination from the resulting palladium(II) complex, which forms the C-CN bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Mechanistic studies have shown that catalyst deactivation by cyanide can be a significant issue, as cyanide can poison all intermediates in the catalytic cycle. nih.gov To circumvent this, strategies such as using less soluble cyanide salts or adding reducing agents have been developed. nih.gov

The nature of the ligands coordinated to the palladium center plays a critical role in the efficiency of each step of the catalytic cycle. For example, bulky electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps. The choice of ligand can also influence the stability of the catalytic species and prevent catalyst deactivation. For instance, the use of tert-butyl phosphine ligands is hypothesized to prevent displacement by cyanide, thus avoiding catalyst poisoning.

Recent advancements have also focused on the development of palladium-catalyzed methods for the introduction of the trifluoromethyl group. Mechanistic studies in this area have provided insights into the C-CF₃ bond-forming reductive elimination from palladium complexes. It has been demonstrated that the typically strong metal-CF₃ bond can be cleaved under relatively mild conditions to form the desired aryl-trifluoromethyl bond. acs.org

The table below summarizes key mechanistic steps and influencing factors in palladium-mediated synthesis relevant to this compound.

| Mechanistic Step | Description | Key Influencing Factors |

| Oxidative Addition | The aryl iodide adds to the Pd(0) center, forming a Pd(II) intermediate. | Nature of the aryl halide, electron-donating/withdrawing substituents, ligand sterics and electronics. |

| Transmetalation/Ligand Exchange | A functional group (e.g., cyanide) is transferred to the palladium center. | Cyanide source, solubility of the cyanide salt, presence of additives. |

| Reductive Elimination | The desired C-C or C-X bond is formed, and the Pd(0) catalyst is regenerated. | Ligand properties (bite angle, steric bulk), electronic nature of the palladium intermediate. |

| Catalyst Deactivation | Side reactions that remove the active catalyst from the cycle. | Cyanide poisoning, formation of palladium black. |

Copper-Catalyzed Reactions in the Synthesis of this compound

Copper-catalyzed reactions offer alternative and sometimes complementary methods to palladium-catalyzed processes for the synthesis of aromatic compounds. These reactions often proceed under different conditions and can exhibit different functional group tolerance and selectivity.

Cu(I)-Catalyzed Arylation of Oxadiamines with Iodo(trifluoromethyl)benzenes

While direct literature on the Cu(I)-catalyzed arylation of oxadiamines with this compound is not prevalent, the principles of copper-catalyzed N-arylation reactions, such as the Ullmann condensation, can be applied. In a typical Ullmann-type reaction, a copper(I) catalyst, often in the presence of a ligand and a base, facilitates the coupling of an aryl halide with a nitrogen-containing nucleophile.

The mechanism is thought to involve the formation of a copper(I) amide intermediate, followed by oxidative addition of the aryl iodide. The resulting copper(III) intermediate then undergoes reductive elimination to form the C-N bond and regenerate the active copper(I) species. The trifluoromethyl group on the benzene (B151609) ring, being strongly electron-withdrawing, can influence the reactivity of the aryl iodide in the oxidative addition step.

Key parameters that are typically optimized for such reactions include the choice of copper source (e.g., CuI, Cu₂O), the ligand (e.g., phenanthrolines, diamines), the base (e.g., K₂CO₃, Cs₂CO₃), and the solvent. The development of more efficient catalytic systems has allowed these reactions to be carried out under milder conditions than the classical Ullmann reaction, which often required harsh conditions.

Copper(I)-Catalyzed Trifluoromethylation of Aryl Iodides

The introduction of a trifluoromethyl group onto an aromatic ring is a significant transformation in medicinal and agricultural chemistry. Copper-catalyzed trifluoromethylation of aryl iodides provides a valuable method for achieving this. These reactions typically employ a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃) or other related reagents, in the presence of a copper(I) salt.

The mechanism is believed to proceed through a copper(I) trifluoromethyl species (CuCF₃), which is generated in situ from the copper salt and the trifluoromethylating agent. This CuCF₃ species then reacts with the aryl iodide in a process that can be viewed as a nucleophilic substitution or a process involving oxidative addition and reductive elimination steps, depending on the specific reaction conditions and reagents.

Recent research has focused on developing more efficient and practical copper-catalyzed trifluoromethylation methods. This includes the use of new trifluoromethylating agents and the development of catalytic systems that operate under mild conditions with a broad substrate scope. The presence of other functional groups on the aryl iodide, such as the nitrile group in a potential precursor to this compound, would need to be considered for compatibility with the reaction conditions.

The following table summarizes key aspects of copper-catalyzed reactions relevant to the synthesis of compounds related to this compound.

| Reaction Type | Key Reagents | General Mechanistic Features |

| Cu(I)-Catalyzed N-Arylation | Cu(I) salt (e.g., CuI), ligand (e.g., phenanthroline), base. | Formation of a copper(I) amide, oxidative addition of aryl halide, reductive elimination. |

| Cu(I)-Catalyzed Trifluoromethylation | Cu(I) salt, trifluoromethylating agent (e.g., TMSCF₃). | In situ generation of a CuCF₃ species, reaction with the aryl iodide. |

Nucleophilic Aromatic Substitution (SNAr) Approaches for Benzonitrile (B105546) Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds, including benzonitrile derivatives. This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The mechanism of an SNAr reaction proceeds in two steps. First, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the ring is restored. The rate-determining step is typically the formation of the Meisenheimer complex.

In the context of synthesizing derivatives related to this compound, an SNAr approach could potentially be used to introduce the nitrile group or other functionalities onto a suitably activated aromatic precursor. The trifluoromethyl group is a powerful electron-withdrawing group and can activate the aromatic ring for nucleophilic attack, particularly when positioned ortho or para to a leaving group like a halogen.

Activation Strategies for Aryl Halides in SNAr Reactions

The reactivity of aryl halides in SNAr reactions is highly dependent on the nature and position of activating groups on the aromatic ring. The primary strategy for activating an aryl halide is the installation of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.

Electron-Withdrawing Groups: Groups like nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), and carbonyl groups (e.g., -CHO, -COR) are effective activators. They stabilize the negative charge of the intermediate Meisenheimer complex through resonance and/or inductive effects. The more EWGs present, and the more effectively they are positioned to delocalize the charge, the faster the SNAr reaction will proceed. For a precursor to this compound, the trifluoromethyl group at the 2-position would activate a leaving group at the 1- or 3-position.

Leaving Group Ability: The nature of the leaving group also influences the reaction rate. The rate of departure of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions where the formation of the Meisenheimer complex is rate-determining. This is because the more electronegative halogens are better at inductively stabilizing the transition state leading to the Meisenheimer complex.

Solvent Effects: The choice of solvent can also play a role in activating the aryl halide. Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are often used for SNAr reactions as they can solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the anion.

The table below outlines common activation strategies for aryl halides in SNAr reactions.

| Activation Strategy | Description | Examples of Activating Groups/Conditions |

| Electronic Activation | Introduction of electron-withdrawing groups to stabilize the Meisenheimer complex. | -NO₂, -CN, -CF₃, -COR |

| Leaving Group Modification | Using a more effective leaving group to facilitate the reaction. | F is often the best leaving group in this context. |

| Solvent Choice | Employing polar aprotic solvents to enhance nucleophilicity. | DMSO, DMF, NMP |

Regioselectivity and Chemo-selectivity in Nitrile Group Modifications

When performing reactions on a molecule that contains multiple functional groups, such as this compound, the issues of regioselectivity and chemoselectivity become critical.

Regioselectivity refers to the preferential reaction at one position over another. In the case of a molecule like this compound, a key regioselective challenge would be to selectively react at either the iodo or the nitrile group, or at a specific C-H bond on the aromatic ring. For instance, in a cross-coupling reaction, the catalyst would need to selectively activate the C-I bond over any C-H or C-CN bonds. The inherent reactivity differences between these bonds often allow for high regioselectivity. The C-I bond is generally the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the main functional groups are the iodo, trifluoromethyl, and nitrile groups. Many synthetic transformations can be performed chemoselectively. For example, the iodo group can be selectively replaced using transition-metal-catalyzed cross-coupling reactions without affecting the nitrile or trifluoromethyl groups, provided the appropriate reaction conditions are chosen. Conversely, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine under conditions that would likely leave the iodo and trifluoromethyl groups intact.

The trifluoromethyl group is generally very stable and unreactive under many common reaction conditions, which simplifies the issue of chemoselectivity with respect to this group.

Careful selection of reagents and reaction conditions is paramount to achieving the desired regioselectivity and chemoselectivity in the modification of complex molecules like this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its intermediates is crucial for developing sustainable and efficient manufacturing processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.govnih.gov. Key aspects include the use of safer solvents, waste prevention, and energy efficiency nih.govfirp-ula.org. The ideal synthesis minimizes waste, utilizes renewable resources, and employs catalytic reactions to reduce the need for stoichiometric reagents nih.gov.

Solvent selection is a critical component of green chemistry, as solvents constitute a significant portion of the waste generated in chemical processes nih.gov. In the synthesis of intermediates for this compound, the choice of solvent can impact reaction efficiency, product purity, and environmental footprint. For instance, in the preparation of 4-amino-2-trifluoromethylbenzonitrile, toluene is used for refining the crude product, which can be recovered to minimize organic waste nih.gov. The principles of waste minimization are guided by metrics like the E-factor, which is the ratio of the mass of waste to the mass of the product nih.gov. Aiming for a lower E-factor encourages process optimization to reduce material input and waste disposal costs nih.gov.

| Principle | Application in Synthesis | Source |

| Waste Prevention | Designing synthetic routes to minimize byproduct formation. | nih.govnih.gov |

| Safer Solvents | Utilizing solvents with low toxicity and high recyclability, such as toluene, which can be recovered. | nih.govnih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure when possible to reduce energy consumption. | nih.gov |

Continuous flow reactors offer significant advantages over traditional batch processing for the synthesis of chemical intermediates, including those for this compound. This technology allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety and efficiency tue.nlnih.gov. The high surface-area-to-volume ratio in microreactors facilitates excellent heat and mass transfer, which is particularly beneficial for managing highly exothermic reactions or those involving unstable intermediates nih.govsemanticscholar.org.

A method for preparing 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372), a key intermediate, has been developed using a continuous flow reactor. This process involves dissolving 3-trifluoromethyl-4-cyanoaniline, thiophosgene, and a base in a solvent and introducing the solution into the reactor google.com. Compared to batch reactions which have a yield of 60-70%, the continuous flow method can increase the product yield to over 95% google.com. This significant improvement is attributed to the reduction of side reactions due to shorter reaction times and the inherent characteristics of flow chemistry google.com. The enhanced safety profile of continuous flow systems also allows for the use of hazardous reagents with greater control tue.nlsemanticscholar.org.

| Feature | Advantage in Continuous Flow Synthesis | Source |

| Enhanced Safety | Superior control over reaction conditions minimizes risks associated with hazardous reagents and exothermic reactions. | semanticscholar.orggoogle.com |

| Improved Yield | Precise control of parameters and reduced side reactions lead to higher product yields (over 95%). | google.com |

| Increased Efficiency | Shorter reaction times and potential for automation increase overall process efficiency. | tue.nlsemanticscholar.org |

| Scalability | Offers a more straightforward path to scaling up production from the lab to an industrial scale. | tue.nl |

Synthesis of Key Intermediates Preceding this compound

4-Amino-2-(trifluoromethyl)benzonitrile is a crucial starting material for various synthetic routes chemicalbook.com. One common method for its preparation involves a three-step process starting from m-trifluoromethyl fluorobenzene google.comgoogle.com. The steps include positioning bromination, followed by cyano replacement, and finally, ammonolysis substitution google.comgoogle.com. In the final step, 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol and treated with liquid ammonia under heat and pressure to yield the crude product, which is then purified with toluene google.comgoogle.com. This process is noted for its high purity of over 99% and a total yield of 73-75% google.comgoogle.com.

Another synthetic approach involves the iodination of 4-Amino-2-(trifluoromethyl)benzonitrile using N-iodosuccinimide in a mixture of THF and methanol, with a catalytic amount of p-toluenesulfonic acid monohydrate rsc.org.

| Starting Material | Reagents | Product | Yield | Purity | Source |

| m-Trifluoromethyl fluorobenzene | 1. Dibromohydantoin, H₂SO₄, Acetic Acid2. CuCN, Quinoline3. Liquid NH₃, Ethanol | 4-Amino-2-(trifluoromethyl)benzonitrile | 73-75% (overall) | >99% | google.comgoogle.com |

| 4-Amino-2-(trifluoromethyl)benzonitrile | N-Iodosuccinimide, p-toluenesulfonic acid | 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile | 93% | Not specified | rsc.org |

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is a pivotal intermediate, notably used in the synthesis of enzalutamide, a prostate cancer therapeutic nbinno.com. A prevalent synthetic method involves the reaction of 4-amino-2-trifluoromethylbenzonitrile with thiophosgene chemicalbook.com. In one procedure, 4-amino-2-trifluoromethylbenzonitrile is added to a stirred mixture of thiophosgene in water at room temperature. The product is then extracted with chloroform to yield the desired isothiocyanate with high purity chemicalbook.com.

An alternative route starts with 3-trifluoromethyl-4-cyanoaniline, which is reacted with phenyl thiochloroformate in dichloromethane to form an intermediate. This intermediate is then heated in toluene to yield 4-isothiocyanato-2-(trifluoromethyl)benzonitrile patsnap.com. This method is designed to be low-cost, safe, and suitable for industrial production patsnap.com.

| Precursor | Reagents | Solvent | Key Conditions | Product | Source |

| 4-Amino-2-trifluoromethylbenzonitrile | Thiophosgene | Water, Chloroform | Room temperature, extraction | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | chemicalbook.com |

| 3-Trifluoromethyl-4-cyanoaniline | 1. Phenyl thiochloroformate2. Heat | Dichloromethane, Toluene | 1. Room temperature2. Reflux | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | patsnap.com |

The synthesis of hydroxylated benzonitrile derivatives often involves nucleophilic substitution of a halogenated precursor. While a specific procedure for 4-Hydroxy-2-(trifluoromethyl)benzonitrile is not detailed in the provided context, a general approach can be inferred from similar syntheses. For example, the synthesis of 3-Fluoro-4-hydroxybenzonitrile is achieved by reacting 4-Bromo-2-fluorophenol with copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) at elevated temperatures . This type of cyanation reaction on a phenol derivative is a common strategy to introduce the nitrile group.

A plausible route for 4-Hydroxy-2-(trifluoromethyl)benzonitrile could similarly involve the cyanation of a corresponding halogenated trifluoromethylphenol.

Chemical Reactivity and Transformation of 4 Iodo 2 Trifluoromethyl Benzonitrile

Reactivity Profile of the Aromatic Core and Functional Groups

The reactivity of 4-Iodo-2-(trifluoromethyl)benzonitrile is dictated by the electronic properties of its constituent parts: the benzene (B151609) ring, the electron-withdrawing trifluoromethyl group, the versatile iodine atom, and the reactive nitrile group. This combination makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Influence of Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution. mdpi.com This deactivation is a result of the high electronegativity of the fluorine atoms. mdpi.com However, this same electron-withdrawing nature enhances the ring's susceptibility to nucleophilic aromatic substitution, a key reaction pathway for this class of compounds. chemsociety.org.ng The CF3 group's presence can increase lipophilicity and facilitate membrane permeability in drug candidates, making it a desirable feature in medicinal chemistry. mdpi.com

The table below summarizes the key properties of the functional groups in this compound.

| Functional Group | Property | Influence on Reactivity |

| Trifluoromethyl (-CF3) | Strongly electron-withdrawing | Deactivates the aromatic ring to electrophilic substitution, Activates the ring towards nucleophilic substitution |

| Iodine (-I) | Good leaving group | Facilitates nucleophilic substitution and cross-coupling reactions |

| Nitrile (-C≡N) | Electrophilic carbon atom | Susceptible to nucleophilic attack, can be hydrolyzed or reduced |

Activation of the Iodine Atom for Diverse Transformations

The iodine atom attached to the aromatic ring is an excellent leaving group, making it highly amenable to a variety of chemical transformations. chemimpex.com Its utility is most prominent in cross-coupling reactions, where it can be readily displaced by a wide range of nucleophiles. chemimpex.com This allows for the construction of complex molecular architectures, a critical aspect of modern drug discovery and materials science. chemimpex.com Furthermore, the iodine atom can participate in metal-catalyzed reactions, such as the copper-catalyzed trifluoromethylation of iodoarenes, further expanding its synthetic utility. beilstein-journals.org

Reactivity of the Nitrile Group in Derivatization

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. libretexts.org The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. This allows for its conversion into other functional groups, such as amides and carboxylic acids, through hydrolysis. libretexts.orgorganicchemistrytutor.com The specific product of hydrolysis often depends on the reaction conditions, with acidic or basic catalysis being commonly employed. libretexts.orgorganicchemistrytutor.com

Advanced Reaction Pathways and Mechanisms

The unique structural features of this compound open up several advanced reaction pathways, enabling the synthesis of a diverse array of derivatives.

Nucleophilic Substitution and Addition Reactions Involving the Iodine Atom

The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl group, facilitates nucleophilic aromatic substitution at the position of the iodine atom. A variety of nucleophiles can displace the iodide, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of its application in building complex molecules.

Transformations of the Nitrile Group (e.g., Reduction, Hydrolysis)

The nitrile group can be transformed into other valuable functional groups.

Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield carboxylic acids or amides. libretexts.orgorganicchemistrytutor.com

Acidic Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases its electrophilicity. Subsequent attack by water leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.combyjus.comlibretexts.org The formation of the carboxylic acid is generally favored under acidic conditions. organicchemistrytutor.com

Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. youtube.com This initially forms an imine anion, which is then protonated by water. The resulting intermediate can then be hydrolyzed to an amide. youtube.com With harsher conditions, such as higher temperatures, the amide can be further hydrolyzed to a carboxylate salt. organicchemistrytutor.com

The general schemes for nitrile hydrolysis are presented below:

| Condition | Reactants | Intermediate | Final Product |

| Acidic | R-C≡N + H3O+ | Amide | Carboxylic Acid + NH4+ |

| Basic (Mild) | R-C≡N + OH- | Imine Anion | Amide |

| Basic (Harsh) | R-C≡N + OH- | Amide | Carboxylate + NH3 |

Reduction: The nitrile group can also be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This transformation provides a route to valuable amine-containing compounds.

Reactivity in the Formation of Complex Molecular Architectures

The strategic placement of three distinct functional groups—an iodo group, a trifluoromethyl group, and a nitrile group—on a benzene ring makes this compound a highly versatile and sought-after building block in modern organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures, where the selective reactivity of the iodo group in various cross-coupling reactions allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the synthesis of a wide array of intricate structures, including those with applications in pharmaceutical development and materials science. libretexts.orgchemimpex.com

The presence of the electron-withdrawing trifluoromethyl and nitrile groups significantly influences the electronic properties of the aromatic ring, enhancing the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed cycles. This makes the compound an excellent substrate for a variety of coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo substituent of this compound serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C, C-N, and C-O bonds. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are cornerstones of modern synthetic chemistry for creating complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. researchgate.net While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the high reactivity of aryl iodides in this transformation suggests its suitability as a coupling partner.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl iodide with an alkene to form a substituted alkene. chemimpex.com This reaction is instrumental in creating complex olefinic structures and has been widely applied in the synthesis of natural products and pharmaceuticals. libretexts.orgnih.gov The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

A representative, though not specific to the title compound, Heck reaction is shown below:

Reaction Scheme for a general Heck Reaction

| Reactant A | Reactant B | Catalyst | Base | Product |

|---|

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.org It is a fundamental method for the synthesis of arylalkynes, which are important intermediates in the synthesis of more complex molecules, including heterocycles and conjugated polymers. rsc.orgnih.gov The Sonogashira reaction with this compound would yield a 4-alkynyl-2-(trifluoromethyl)benzonitrile derivative, a versatile intermediate for further transformations.

General Sonogashira Coupling Reaction

| Reactant A | Reactant B | Catalysts | Base | Product |

|---|

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine. rsc.orgmit.edu The application of this reaction to this compound would provide access to a variety of N-aryl amines, which are prevalent in medicinal chemistry.

Synthesis of Heterocyclic Scaffolds

The functional groups on this compound can be strategically manipulated to construct various heterocyclic systems. For example, the nitrile group can undergo cyclization reactions, and the trifluoromethyl group can influence the regioselectivity of such transformations.

In one documented example, the related compound 7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one, which shares the iodo and trifluoromethyl-substituted aromatic core, undergoes palladium-catalyzed amination reactions with various aromatic amines. This demonstrates the feasibility of C-N bond formation at the position ortho to the trifluoromethyl group, a transformation that is likely applicable to this compound as well. nih.gov

Derivatives and Functional Analogs of 4 Iodo 2 Trifluoromethyl Benzonitrile

Design and Synthesis of Novel Scaffolds Incorporating the 4-Iodo-2-(trifluoromethyl)benzonitrile Moiety

The design of novel scaffolds based on this compound leverages its distinct chemical properties for building complex molecules. The presence of the iodine substituent is particularly advantageous for its use in cross-coupling reactions, which are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. chemimpex.com The trifluoromethyl group enhances the reactivity of the compound and can impart desirable properties such as increased metabolic stability and lipophilicity in the final derivatives. chemimpex.comnbinno.com

The synthesis of new derivatives often involves palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, where the iodo group is replaced by an amine. A general synthetic procedure involves reacting this compound with a corresponding amine in the presence of a palladium catalyst (like Pd₂(dba)₃ or Pd(dba)₂), a phosphine ligand (such as DavePhos or Xantphos), and a base (like Cs₂CO₃) in a suitable solvent (e.g., MeCN or 1,4-dioxane) under heating. researchgate.netresearchgate.netechemi.com This methodology allows for the construction of a wide range of molecular structures by varying the amine component.

Table 1: General Conditions for Synthesis of Derivatives

| Reaction Type | Catalyst | Ligand | Base | Solvent | Key Feature |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(dba)₂ | DavePhos or Xantphos | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN) or 1,4-Dioxane | Forms C-N bonds by coupling with amines. |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of derivatives synthesized from this compound. These studies systematically modify the chemical structure of a lead compound and evaluate the impact of these changes on its biological function. For derivatives of this compound, particularly in the context of Selective Androgen Receptor Modulators (SARMs), SAR studies have been instrumental.

Research has shown that modifications to the scaffold attached to the benzonitrile (B105546) core significantly influence the compound's interaction with the androgen receptor (AR). For instance, in the development of SARM 2f, researchers modified the substituents on the 5-oxopyrrolidine ring to enhance AR agonistic activities. wikipedia.org The goal of these SAR studies is to achieve tissue selectivity, creating compounds that exhibit anabolic effects on muscle and bone while minimizing androgenic side effects on tissues like the prostate. mdpi.com This tissue-selective action is a hallmark of SARMs and is achieved by fine-tuning the molecular structure to modulate the compound's interaction with the AR and its co-regulators in different tissues. acs.org

Specific Examples of Synthesized Derivatives and Their Research Applications

The versatility of this compound as a synthetic intermediate has led to the development of numerous derivatives with diverse applications. chemimpex.com

A significant application of this compound is in the synthesis of nonsteroidal Selective Androgen Receptor Modulators (SARMs). These compounds are investigated for their potential to treat conditions like muscle wasting and osteoporosis. mdpi.com

One prominent example is SARM 2f , also known as 4-((2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. researchgate.netwikipedia.org This compound was synthesized using a multi-step approach where this compound is a key starting material. researchgate.netmdpi.com SARM 2f has been identified as a potent and tissue-specific androgen receptor agonist with an EC₅₀ of 4.7 nM. wikipedia.org Research has demonstrated its ability to produce anabolic effects on muscle and the central nervous system with minimal impact on the prostate gland. wikipedia.org

Table 2: Profile of SARM 2f

| Compound Name | Chemical Name | Application | Key Finding |

|---|---|---|---|

| SARM 2f | 4-((2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile | Selective Androgen Receptor Modulator (SARM) | Potent and tissue-specific AR agonist (EC₅₀ = 4.7 nM) with anabolic effects on muscle. wikipedia.org |

Beyond SARMs, the this compound core is a key intermediate for various other biologically active molecules. chemimpex.com Its structure is integral to the synthesis of compounds targeting a range of diseases. For example, the related compound, 4-amino-2-(trifluoromethyl)benzonitrile, is listed as an impurity of Bicalutamide, an antiandrogen used to treat prostate cancer, indicating the relevance of this chemical scaffold in pharmaceutical development.

The benzonitrile moiety itself is a versatile component in medicinal chemistry. nbinno.com Furthermore, patent literature describes processes for preparing 4-halophenoxy-2-trifluoromethyl benzonitrile, which serves as a valuable intermediate for synthesizing triazole compounds with fungicidal activity. googleapis.com Aziridines, which are important motifs in drug development, can also be synthesized, and their derivatives can be incorporated into pharmaceutically relevant cores. acs.org

In the field of material science, this compound and its derivatives are utilized to create advanced materials. chemimpex.com These applications leverage the unique electronic properties conferred by the trifluoromethyl and nitrile groups. chemimpex.com Derivatives are used in the development of polymers and coatings that require high thermal stability and chemical resistance. chemimpex.com

There is significant interest in using such fluorinated benzonitrile compounds to synthesize organic semiconductors. chemimpex.com These materials are core components in organic electronics, including organic field-effect transistors (OFETs). mdpi.comfraunhofer.de The design of novel donor-acceptor polymers incorporating specific moieties can lead to materials with high charge-carrier mobility and stability, which are crucial for high-performance electronic devices. mdpi.comnih.gov

The structural features of this compound also make it a valuable precursor for the synthesis of agrochemicals. chemimpex.com The trifluoromethyl group is a common feature in many modern pesticides, as it can enhance efficacy and stability. beilstein-journals.org The compound is explored for its potential in formulating new herbicides and fungicides designed to improve crop yields. chemimpex.com As mentioned previously, derivatives such as 4-halophenoxy-2-trifluoromethyl benzonitrile are key intermediates in the synthesis of fungicidal triazole compounds, highlighting a direct application pathway in agrochemical development. googleapis.com

Computational and Theoretical Investigations of 4 Iodo 2 Trifluoromethyl Benzonitrile

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the optimized geometry and to predict a variety of molecular properties based on the electron density.

HOMO-LUMO Energy Analysis and Electrophilicity/Nucleophilicity

A key application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. chemicalbook.com A smaller HOMO-LUMO gap generally implies higher reactivity. avantorsciences.com

For a molecule like 4-iodo-2-(trifluoromethyl)benzonitrile, the electron-withdrawing nature of the trifluoromethyl and nitrile groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor or electrophile. The iodine atom can also influence the electronic properties. The precise energy values of the HOMO, LUMO, and the resulting energy gap would require specific DFT calculations. These calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set. sigmaaldrich.com

Global reactivity descriptors, which are derived from HOMO and LUMO energies, can further quantify the electrophilicity and nucleophilicity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A high electrophilicity index would confirm the tendency of this compound to act as an electrophile. avantorsciences.com

Mapping of Electron Density and Polarization Effects

DFT calculations can generate maps of electron density, providing a visual representation of how electrons are distributed within the molecule. These maps are invaluable for understanding polarization effects, which arise from the presence of electronegative atoms. In this compound, the highly electronegative fluorine atoms in the trifluoromethyl group and the nitrogen atom in the nitrile group will draw electron density away from the benzene (B151609) ring and the carbon atoms to which they are attached. chemimpex.com

This polarization creates regions of partial positive and partial negative charge within the molecule. A Molecular Electrostatic Potential (MEP) map, which can be calculated using DFT, illustrates these charged regions. The MEP map would likely show negative potential (red color) around the fluorine and nitrogen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue color) around the hydrogen atoms of the benzene ring, indicating sites for nucleophilic attack. sigmaaldrich.com

Mechanistic Elucidation of Reactions Involving this compound

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions, where the iodine atom is a versatile functional group. chemimpex.com

Theoretical studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. This information provides a detailed, step-by-step understanding of how the reaction proceeds. For instance, in a nucleophilic substitution reaction, calculations could determine whether the reaction proceeds via an addition-elimination mechanism and could identify the most likely site of nucleophilic attack. Time-dependent DFT (TD-DFT) can also be employed to understand electronic transitions and excited state processes.

Molecular Modeling for Structure-Property Relationships

Molecular modeling encompasses a range of computational techniques used to predict and understand the relationship between a molecule's three-dimensional structure and its macroscopic properties. For this compound, molecular modeling can be used to predict properties relevant to its application in materials science. chemimpex.com

By calculating parameters such as molecular polarizability and hyperpolarizability, it is possible to predict the non-linear optical (NLO) properties of the molecule. The unique electronic characteristics conferred by the trifluoromethyl and iodo substituents suggest that this compound could be a candidate for advanced materials with specific electronic or optical properties. chemimpex.com Furthermore, modeling can help in understanding intermolecular interactions in the solid state, which influences properties like melting point and solubility.

Advanced Research Applications and Future Directions

Applications in Medicinal Chemistry and Drug Discovery

The compound is widely utilized in the pharmaceutical sector as a key starting material and intermediate for the synthesis of complex molecules aimed at treating a range of diseases. chemimpex.comqinmuchem.comchemicalbook.com Its structural components are instrumental in the design and development of new therapeutic agents.

4-Iodo-2-(trifluoromethyl)benzonitrile is frequently employed as a pharmaceutical intermediate. qinmuchem.comthermofisher.comchemdad.com Its significance lies in its trifluoromethyl group, which can enhance the reactivity of the molecule, and its iodine substituent, which is highly useful in cross-coupling reactions for building more complex molecular architectures. chemimpex.com These reactions are fundamental in modern drug synthesis.

A key application area is in the creation of other reactive intermediates. For instance, the related compound, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372), is used as an intermediate in the synthesis of the anti-prostate cancer drug enzalutamide. chemicalbook.com This highlights how the core structure of 2-(trifluoromethyl)benzonitrile (B1294956) is a foundational element for creating high-value pharmaceutical agents.

Table 1: Research Applications of this compound and Related Compounds

| Application Area | Specific Use / Example | Key Structural Feature | Reference |

| Pharmaceutical Intermediate | Building block for complex molecules and other intermediates. chemimpex.comqinmuchem.comthermofisher.com | Iodine, Trifluoromethyl Group | chemimpex.comqinmuchem.comthermofisher.com |

| Biologically Active Molecules | Synthesis of compounds with potential anticancer activity. nih.gov | Trifluoromethyl Group | nih.gov |

| Targeted Therapy | Synthesis of androgen receptor antagonists for prostate cancer (via related compounds). chemicalbook.comtcichemicals.com | Trifluoromethylbenzonitrile Core | chemicalbook.comtcichemicals.com |

| Advanced Materials | Component for polymers and coatings requiring thermal and chemical resistance. chemimpex.com | Trifluoromethyl Group | chemimpex.com |

| Organic Electronics | Potential use in the development of organic semiconductors. chemimpex.com | Unique Electronic Characteristics | chemimpex.com |

The chemical features of this compound are strategically leveraged in the design of molecules with specific biological functions. chemimpex.com The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, binding affinity, and bioavailability.

Research has demonstrated the importance of the trifluoromethyl group in conferring potent biological activity. A study on a series of novel N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides found that the trifluoromethyl group enhanced the bio-potency, resulting in significant in vitro cytotoxic activity against human breast and lung cancer cell lines. nih.gov Similarly, the 2-(trifluoromethyl)benzonitrile scaffold is integral to the synthesis of thioxoimidazolidinones, which have been investigated as potential agents against prostate cancer. chemicalbook.com

As a versatile intermediate, this compound plays a role in the synthesis of molecules for targeted therapies. chemimpex.com These advanced treatments are designed to act on specific molecular targets associated with diseases, offering greater precision and potentially fewer side effects than traditional treatments.

For example, the development of androgen receptor antagonists for castration-resistant prostate cancer utilizes intermediates derived from a similar chemical scaffold. tcichemicals.com The synthesis of such specific inhibitors requires versatile and reactive building blocks. Furthermore, the broader field of targeted therapy, such as the development of treatments for EGFR-mutant non-small-cell lung cancer with acquired BRAF alterations, relies on the ability to synthesize complex and highly specific molecules, a process where such intermediates are invaluable. nih.gov The creation of highly selective drugs like MGL-3196 for dyslipidemia further underscores the importance of sophisticated chemical intermediates in achieving therapeutic specificity. nih.gov

Contributions to Materials Science

Beyond its pharmaceutical applications, this compound is recognized for its contributions to materials science. chemimpex.com Its distinct properties are harnessed to create novel materials with specialized functions.

The compound is used in the creation of advanced materials where specific properties are required. chemimpex.com The trifluoromethyl group can bestow enhanced thermal stability and chemical resistance to polymers and coatings. chemimpex.com This makes materials incorporating this structure valuable for demanding applications in sectors such as the electronics and automotive industries. chemimpex.com

The unique electronic characteristics of this compound make it a subject of interest for electronic applications. chemimpex.com Specifically, it has potential for use in the development of organic semiconductors. chemimpex.com These materials form the basis of next-generation electronic devices, and the ability to synthesize new organic molecules with tailored electronic properties is crucial for advancing the field.

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 101066-87-9 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₈H₃F₃IN | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 297.02 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | White to yellow to orange powder/crystal | chemimpex.com |

| Melting Point | 50 - 55 °C | chemimpex.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 282.3 °C (Predicted) | chemdad.com |

| Density | 1.95 g/cm³ (Predicted) | chemdad.com |

Compound Names Mentioned

4-Amino-2-trifluoromethylbenzonitrile

this compound

4-isothiocyanato-2-(trifluoromethyl)benzonitrile

Enzalutamide

MGL-3196 (2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro chemimpex.comthermofisher.comeosmedchem.comtriazine-6-carbonitrile)

N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides

Thioimidazolinones

Thioxoimidazolidinones

Role in Agrochemical Development

The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (–CF3) group, is a well-established method for enhancing the biological efficacy of agrochemicals. chemicalbook.com The this compound scaffold is a prime example of a building block designed to leverage these benefits in the creation of next-generation crop protection agents.

While specific commercial herbicides derived directly from this compound are not broadly detailed, its structural components make it an ideal precursor for the synthesis of novel herbicidal agents. The trifluoromethyl group is known to improve properties such as lipophilicity, which can enhance the uptake and transport of a molecule within a target weed species, leading to greater potency. chemimpex.comchemicalbook.com

Research into related compounds underscores this potential. For instance, trifluoromethyl-substituted 1,2,4-triazoles have been investigated as potent bleaching herbicides that inhibit the phytoene (B131915) desaturase enzyme in plants. acs.org Similarly, 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358) is a key intermediate in the production of isoxazole-based herbicides, which act by inhibiting the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. atamankimya.com

The iodine atom on the this compound molecule is particularly significant for synthetic chemists. It provides a reactive site for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the strategic attachment of other chemical moieties to build more complex and highly selective herbicides. This synthetic versatility enables the exploration of a wide range of derivatives, optimizing for both efficacy against specific weeds and selectivity to ensure crop safety. lookchem.com

Emerging Research Areas for this compound

The utility of this compound extends beyond its current applications, with researchers actively exploring its potential in several emerging fields. lookchem.com

A significant area of research focuses on developing more efficient and selective methods for synthesizing and modifying trifluoromethyl-containing benzonitriles. The iodine atom makes the compound an excellent substrate for investigating novel palladium (Pd) and copper (Cu) catalyzed cross-coupling reactions. acs.org Research in this area aims to create complex molecular architectures under milder conditions with higher yields.

Patents and studies on related structures highlight the innovation in this field. For example, one patented process for a related compound utilizes a dual-catalyst system of cuprous bromide and nickel bromide in conjunction with an ionic liquid solvent to improve reaction selectivity and conversion rates significantly. atamankimya.com Another process for producing related phenoxy-derivatives employs copper catalysts like CuI and Cu(OAc)2 or palladium catalysts. acs.org These investigations into new catalytic systems are crucial for making the synthesis of valuable end-products more cost-effective and environmentally benign.

| Reactant Type | Catalyst System | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| 3-nitro-4-chlorobenzotrifluoride | Cuprous bromide/nickel bromide with an ionic liquid | Cyanation | Improves reaction selectivity and conversion rate. | atamankimya.com |

| 4-Halo-2-trifluoromethyl benzonitrile | Cu or Pd catalysts (e.g., CuI, Cu(OAc)2) | Etherification (Phenoxylation) | Enables the synthesis of phenoxyphenyl derivatives. | acs.org |

| Benzoic Acids | Iridium(III) complex | ortho-Iodination | Allows for C-H bond activation under mild, additive-free conditions. | nih.gov |

The trifluoromethylbenzonitrile core is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for a diverse range of potential therapeutics. lookchem.comsigmaaldrich.com Its utility as a building block in drug discovery is a major focus of ongoing research. lookchem.com

For example, the related compound 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, which can be synthesized from the corresponding amine, is used as a reagent to create potential anti-prostate cancer drugs and is an intermediate in the synthesis of enzalutamide. chemicalbook.com Furthermore, the broader class of arylamide compounds, which can be synthesized from this scaffold, is known to exhibit a wide spectrum of biological activities, including antifungal, insecticidal, and antiviral properties. Research has also shown that pyrazole (B372694) derivatives containing a trifluoromethyl phenyl group are potent inhibitors of drug-resistant bacteria, including MRSA. sigmaaldrich.com The ability to use this compound to access these and other novel molecular families underscores its importance in the search for new medicines. lookchem.com

| Derived or Related Scaffold | Target Biological Activity | Example Application/Target | Reference |

|---|---|---|---|

| Thioimidazolinones | Anti-cancer | Potential anti-prostate cancer agents (e.g., Enzalutamide intermediate) | chemicalbook.com |

| Pyrazole Derivatives | Antibacterial | Inhibitors of drug-resistant bacteria (MRSA) | sigmaaldrich.com |

| Arylamides | Antifungal, Insecticidal, Antiviral | Broad-spectrum agrochemical and pharmaceutical activities | |

| 1,2,4-Triazoles | Herbicidal | Inhibition of phytoene desaturase | acs.org |

The application of this compound as a primary reagent within advanced analytical techniques is a potential area for future research. Currently, there is limited specific information in the scientific literature detailing its use for this purpose. However, the parent compound, benzonitrile, is sometimes used as a specialty solvent in spectroscopic analyses like NMR and IR, owing to its ability to dissolve a wide range of organic molecules without causing significant interference. atamankimya.com Given the unique electronic properties and reactivity of this compound, it could theoretically be explored as a derivatizing agent to enhance the detection of certain analytes in techniques like gas or liquid chromatography, but this remains a largely unexplored field of study.

Q & A

Q. Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 100°C | |

| Yield | 77–82% | |

| Purity (Post-Purification) | ≥95% (HPLC) |

Basic: What analytical techniques are recommended for characterizing this compound?

Characterization involves:

- LCMS : To confirm molecular weight (e.g., observed m/z 366 [M+H]⁺ for related trifluoromethylpyrimidine derivatives) .

- HPLC : Retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) .

- IR Spectroscopy : Peaks at 2193 cm⁻¹ (C≡N stretch) and 1675 cm⁻¹ (amide C=O) for functional group verification .

Basic: What safety protocols are critical when handling this compound?

Advanced: How can researchers resolve contradictions in reaction yields during cross-coupling reactions involving this compound?

Low yields often stem from catalyst deactivation or ligand inefficiency. Optimization strategies include:

- Catalyst Loading : Increase Pd loading to 10 mol% with xantphos (20 mol%) to enhance electron-deficient aryl iodide reactivity .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of iodobenzonitrile derivatives.

- Temperature Control : Prolonged heating (>12 hours) may degrade sensitive intermediates; monitor via TLC .

Advanced: What methodologies detect and quantify trace impurities or degradation products in this compound?

- HPLC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect metabolites (e.g., m/z 279.0751 for deprotonated hydroxylated derivatives) .

- Relative Response Factor (RRF) : Apply RRF (e.g., 1.4 for related benzonitrile analogs) to quantify impurities below 0.1% .

Advanced: How do researchers address stability challenges in metabolic studies of derivatives of this compound?

- Stabilization : Store solutions in anhydrous THF at -20°C to prevent hydrolysis of the nitrile group .

- Metabolite Identification : Use negative ionization MS/MS to track dehydration products (e.g., m/z 250.0361 from ethane radical loss) .

Advanced: What are the mechanistic implications of the trifluoromethyl and iodo substituents in Suzuki-Miyaura couplings?

- Electron-Withdrawing Effects : The -CF₃ group activates the aryl iodide for oxidative addition but may slow transmetallation.

- Steric Hindrance : The ortho-iodo substituent necessitates bulky ligands (e.g., xantphos) to prevent catalyst poisoning .

Advanced: How can researchers validate synthetic intermediates in multi-step routes using this compound?

- Isotopic Labeling : Introduce ¹³C at the nitrile group via K¹³CN exchange to track reaction pathways .

- X-ray Crystallography : Resolve ambiguities in regiochemistry for products like diazo acetamides .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

- DFT Calculations : Model transition states for Pd-catalyzed couplings (e.g., B3LYP/6-31G* level) to predict activation barriers.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics .

Advanced: How does the compound’s electronic profile influence its use in photoaffinity labeling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。